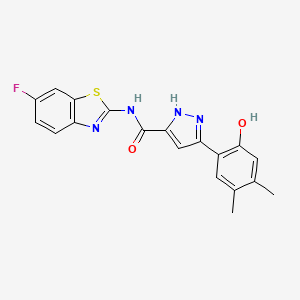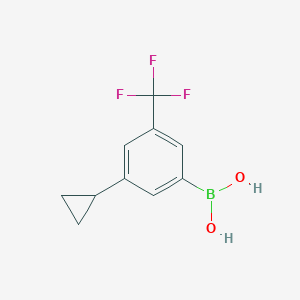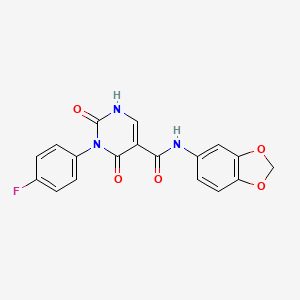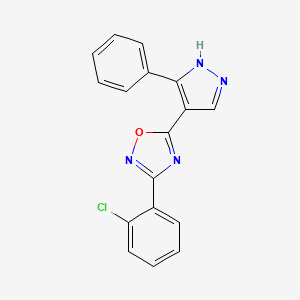![molecular formula C11H7F3N2O2 B14093136 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid](/img/structure/B14093136.png)
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid is a compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, particularly in photochemistry and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to a phenyl group. The trifluoromethyl group is introduced through a trifluoromethylation reaction. The final step involves the formation of the propenoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid has numerous applications in scientific research:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can then interact with nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool for studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
Uniqueness
Compared to similar compounds, 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid is unique due to its combination of a trifluoromethyl group, a diazirine ring, and a propenoic acid moiety. This unique structure provides enhanced reactivity and stability, making it particularly useful in photochemistry and bioconjugation applications .
Eigenschaften
Molekularformel |
C11H7F3N2O2 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-6H,(H,17,18) |
InChI-Schlüssel |
GFAOXIACRCKNLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14093061.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093074.png)
![2-(4-Fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093076.png)
![6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B14093086.png)
![2-(2-hydroxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093087.png)

![2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093097.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14093105.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14093111.png)


![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093128.png)

